molecular formula C10H12O B11748006 (2-Ethoxyethenyl)benzene

(2-Ethoxyethenyl)benzene

Cat. No.: B11748006
M. Wt: 148.20 g/mol
InChI Key: FZHNODDFDJBMAS-UHFFFAOYSA-N
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Description

(2-Ethoxyethenyl)benzene is an organic compound characterized by the presence of an ethoxy group attached to an ethenyl group, which is further bonded to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethoxyethenyl)benzene typically involves the reaction of styrene with ethyl vinyl ether in the presence of a catalyst. The reaction conditions often include:

    Catalyst: Lewis acids such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃).

    Temperature: The reaction is usually carried out at moderate temperatures ranging from 50°C to 100°C.

    Solvent: Common solvents include dichloromethane or toluene.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: (2-Ethoxyethenyl)benzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: H₂ gas with a palladium catalyst.

    Substitution: Halogens (Br₂, Cl₂) with a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of ethyl-substituted benzene.

    Substitution: Formation of halogenated or nitrated benzene derivatives.

Scientific Research Applications

(2-Ethoxyethenyl)benzene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Ethoxyethenyl)benzene involves its interaction with molecular targets through various pathways:

    Electrophilic Aromatic Substitution: The benzene ring undergoes substitution reactions with electrophiles, forming substituted derivatives.

    Oxidation and Reduction: The ethenyl group can be oxidized or reduced, leading to the formation of different functional groups.

Comparison with Similar Compounds

    Styrene: Similar structure but lacks the ethoxy group.

    Ethylbenzene: Similar structure but lacks the ethenyl group.

    Vinylbenzene: Similar structure but lacks the ethoxy group.

Uniqueness: (2-Ethoxyethenyl)benzene is unique due to the presence of both an ethoxy and an ethenyl group attached to the benzene ring, which imparts distinct chemical properties and reactivity compared to its similar counterparts.

Properties

IUPAC Name

2-ethoxyethenylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-2-11-9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZHNODDFDJBMAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=CC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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